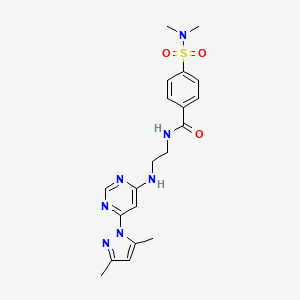
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a chromene derivative that has been synthesized through various methods and has shown promising results in various biological studies.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by targeting various cellular pathways. In cancer cells, it has been found to induce apoptosis by activating the caspase pathway. It has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been found to exert various biochemical and physiological effects in biological systems. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis. Inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
実験室実験の利点と制限
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It has also shown promising results in various biological studies, making it a potential candidate for further research. However, its limitations include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory properties and its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacterial strains. Furthermore, the development of novel synthesis methods and modifications of the chemical structure of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide could lead to the discovery of more potent and effective analogs.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a promising chemical compound that has shown potential applications in various biological systems. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported through various methods. One of the commonly used methods involves the reaction of 3-fluorobenzaldehyde with 2-amino-5-methoxyphenol in the presence of acetic acid and sodium acetate to obtain the intermediate product. The intermediate product is then reacted with 2,2-dimethyl-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine to obtain the final product.
科学的研究の応用
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various biological systems. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential as a therapeutic agent for various inflammatory diseases. Additionally, it has been studied for its potential as an antimicrobial agent and has shown significant activity against various bacterial strains.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZHVOEGDUCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)
![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)
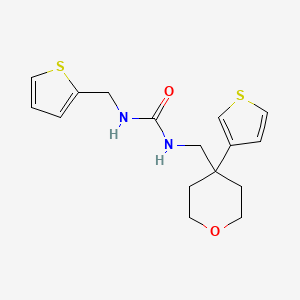
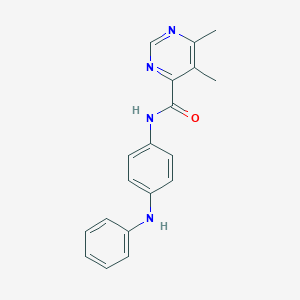
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

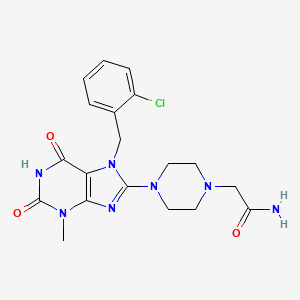
![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)
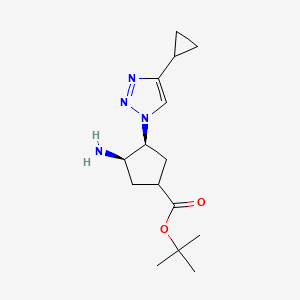
![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
